molecular formula C10H10O3 B8505963 methyl 2-hydroxy-4-vinylbenzoate

methyl 2-hydroxy-4-vinylbenzoate

Cat. No.: B8505963
M. Wt: 178.18 g/mol
InChI Key: DHULXNNMTLLPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-4-vinylbenzoate is an aromatic ester derivative of benzoic acid, characterized by a hydroxyl (-OH) group at the ortho position (C2) and a vinyl (-CH=CH₂) group at the para position (C4) on the benzene ring. The compound’s structure combines the reactivity of a phenolic hydroxyl group with the unsaturated vinyl moiety, making it a versatile intermediate in organic synthesis and polymer chemistry. The esterification of the carboxylic acid group with methanol enhances its volatility and solubility in organic solvents compared to its parent acid.

Key properties of this compound include:

  • Molecular formula: C₁₀H₁₀O₃
  • Molecular weight: 178.18 g/mol
  • Functional groups: Phenolic hydroxyl (acidic, hydrogen-bonding), vinyl (electrophilic, polymerizable), and ester (hydrolyzable).

The vinyl group’s reactivity enables applications in polymerization (e.g., as a monomer for functionalized polymers) or as a Michael acceptor in conjugate addition reactions. The hydroxyl group may serve as a site for further derivatization, such as alkylation or acetylation .

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

methyl 4-ethenyl-2-hydroxybenzoate

InChI

InChI=1S/C10H10O3/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h3-6,11H,1H2,2H3

InChI Key

DHULXNNMTLLPQH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-4-vinylbenzoate typically involves the esterification of 2-Hydroxy-4-vinyl-benzoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

methyl 2-hydroxy-4-vinylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Hydroxy-4-vinyl-benzoic acid.

    Reduction: Formation of 2-Hydroxy-4-ethyl-benzoic acid methyl ester.

    Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.

Scientific Research Applications

methyl 2-hydroxy-4-vinylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4-vinylbenzoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the vinyl group can participate in addition reactions. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Substituted Benzoate Esters

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-OH, 4-vinyl C₁₀H₁₀O₃ 178.18 Reactive vinyl group; used in polymer precursors and organic synthesis
Methyl 4-acetamido-2-hydroxybenzoate 2-OH, 4-acetamido (NHCOCH₃) C₁₀H₁₁NO₄ 223.21 Polar amide group; pharmaceutical intermediates (e.g., prodrugs)
Butyl 4-hydroxybenzoate 4-OH, butyl ester C₁₁H₁₄O₃ 194.23 Lipophilic; antimicrobial preservative in cosmetics
Methyl 2-amino-4-hydroxybenzoate 2-NH₂, 4-OH C₈H₉NO₃ 167.16 High polarity; dye intermediates or coordination chemistry
Methyl 4-benzyloxy-2-hydroxybenzoate 2-OH, 4-OCH₂C₆H₅ C₁₅H₁₄O₄ 258.27 Bulky benzyloxy group; enhances lipophilicity for drug delivery

Key Differences in Properties and Reactivity

Polarity and Solubility: The amino group in methyl 2-amino-4-hydroxybenzoate increases polarity, improving aqueous solubility, while the vinyl group in the target compound reduces polarity, favoring organic solvents . Butyl 4-hydroxybenzoate (a paraben) exhibits higher lipophilicity than methyl esters, enhancing its penetration into microbial cell membranes for preservative efficacy .

Chemical Reactivity :

  • The vinyl group in this compound enables polymerization or electrophilic additions, unlike the stable acetamido or benzyloxy groups in analogs .
  • The ester group in all compounds is susceptible to hydrolysis, but the rate varies with substituents. Electron-withdrawing groups (e.g., acetamido) accelerate hydrolysis, while bulky groups (e.g., benzyloxy) slow it .

Biological Activity :

  • Butyl 4-hydroxybenzoate is widely used as an antimicrobial agent due to its ability to disrupt microbial membrane integrity .
  • Methyl 4-acetamido-2-hydroxybenzoate may serve as a prodrug, with the acetamido group improving metabolic stability .

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